2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound known for its unique chemical structure and reactivity. This compound is notable for its trifluoromethoxy and thiophene groups, making it a valuable molecule in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the nucleophilic aromatic substitution of a trifluoro-substituted benzene ring, followed by methoxylation and triazole formation via azide-alkyne cycloaddition. Reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production may involve optimized and scaled-up versions of these synthetic routes, incorporating continuous flow techniques for efficiency and consistency. Advanced purification methods, such as crystallization and chromatography, are used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to modify the thiophene ring.
Reduction: : Reduction of the triazole ring under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions involving the trifluoromethoxy and benzamide groups.
Common Reagents and Conditions
Common reagents used include sodium hydride for deprotonation steps, copper(I) iodide for catalysis, and trifluoromethanesulfonic anhydride for introducing trifluoromethoxy groups. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions often include derivatives of the initial compound with modifications at the thiophene, triazole, or benzamide groups, depending on the specific chemical pathway.
Scientific Research Applications
Chemistry
In chemistry, 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is utilized as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
In biological research, this compound is used in the study of enzyme interactions and as a tool to probe biochemical pathways due to its unique functional groups.
Medicine
Medically, it serves as a lead compound in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, it finds applications in the development of new materials and as an additive in specialized chemical processes.
Mechanism of Action
The mechanism by which 2,4,5-trifluoro-3-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exerts its effects involves its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, aiding in membrane penetration, while the triazole ring facilitates binding interactions.
Comparison with Similar Compounds
Comparison
Compared to similar compounds like 2,4,5-trifluoro-3-methoxy-N-(4-phenyl-1H-1,2,3-triazol-4-yl)methylbenzamide, our compound features the thiophene ring, offering unique electronic properties and binding interactions.
Similar Compounds
2,4,5-trifluoro-3-methoxy-N-(4-phenyl-1H-1,2,3-triazol-4-yl)methylbenzamide
2,4,5-trifluoro-3-methoxy-N-(5-methyl-1H-1,2,3-triazol-4-yl)methylbenzamide
Both share structural similarities but differ in their specific functional groups and resulting properties.
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Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c1-24-14-12(17)10(4-11(16)13(14)18)15(23)19-5-8-6-22(21-20-8)9-2-3-25-7-9/h2-4,6-7H,5H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQPBQWYPXGVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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